molecular formula C14H12N2O3S B2523383 7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide CAS No. 1219911-58-6

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2523383
CAS No.: 1219911-58-6
M. Wt: 288.32
InChI Key: SMSXGDMRNPONQC-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade to construct the benzofuran ring . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and fewer side reactions. Techniques such as proton quantum tunneling have been employed to achieve high yields and fewer side reactions in the construction of complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the benzofuran ring.

Scientific Research Applications

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical properties. Its methoxy and carboxamide groups may enhance its solubility, stability, and interaction with biological targets compared to other benzofuran derivatives.

Properties

IUPAC Name

7-methoxy-N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-6-12(20-16-8)15-14(17)11-7-9-4-3-5-10(18-2)13(9)19-11/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSXGDMRNPONQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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